Vitisin B (vitis vinifera)

DPP-IV inhibition Type 2 Diabetes Incretin modulation

Vitisin B is a resveratrol tetramer belonging to the oligostilbene subclass, biosynthesized from four resveratrol monomers via oxidative coupling. Unlike simple stilbenoids, this compound features a complex three-dimensional structure that fundamentally alters its bioactivity profile compared to monomeric (resveratrol) or dimeric (ε-viniferin) analogs.

Molecular Formula C25H25O12+
Molecular Weight 517.5 g/mol
CAS No. 184362-10-5
Cat. No. B12093621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitisin B (vitis vinifera)
CAS184362-10-5
Molecular FormulaC25H25O12+
Molecular Weight517.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC=C3)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C25H24O12/c1-32-15-5-10(6-16(33-2)19(15)28)23-24(37-25-22(31)21(30)20(29)17(9-26)36-25)12-3-4-34-13-7-11(27)8-14(35-23)18(12)13/h3-8,17,20-22,25-26,28-31H,9H2,1-2H3/p+1/t17-,20-,21+,22-,25+/m1/s1
InChIKeyMQBZYHDAWXXFLB-FHBCLOHASA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitisin B (CAS 184362-10-5): A Resveratrol Tetramer with Distinct Oligomeric Pharmacology


Vitisin B is a resveratrol tetramer belonging to the oligostilbene subclass, biosynthesized from four resveratrol monomers via oxidative coupling [1]. Unlike simple stilbenoids, this compound features a complex three-dimensional structure that fundamentally alters its bioactivity profile compared to monomeric (resveratrol) or dimeric (ε-viniferin) analogs [2]. Its pharmacological activity is characterized by potent inhibition of specific enzymatic targets, such as HCV NS3 helicase (IC50 = 3 nM) and α-glucosidase (IC50 = 1.02 µM), often surpassing the activity of other resveratrol tetramers like vitisin A and hopeaphenol in head-to-head assays [REFS-3, REFS-4]. These properties position Vitisin B as a specialized research tool for investigating oligomer-dependent mechanisms of action.

Why Vitisin B Cannot Be Simply Replaced by Resveratrol, ε-Viniferin, or Vitisin A


The oligomeric state of a stilbenoid dictates its molecular shape and, consequently, its pharmacodynamics. Vitisin B is a tetramer, whereas resveratrol is a monomer and ε-viniferin is a dimer, leading to fundamentally different target-binding kinetics. For instance, Vitisin B and other tetramers markedly inhibit human SIRT1 enzyme activity, a property absent in dimeric compounds like (+)-ε-viniferin and pallidol [1]. Even among tetramers with the same molecular mass (906.9 g/mol), such as vitisin A and hopeaphenol, the spatial arrangement of the resveratrol units results in significant activity divergence: Vitisin B is 5.9-fold more potent against dipeptidyl peptidase-IV (DPP-IV) than vitisin A (IC50: 15.3 vs 90.75 µM) [2]. Therefore, the selection of Vitisin B over its structural analogs is not a matter of simple potency but is essential for accessing a unique profile of enzymatic inhibition and cellular pathway modulation that cannot be replicated by other in-class compounds.

Vitisin B (CAS 184362-10-5) Differential Evidence: A Quantitative Head-to-Head Guide


Vitisin B vs. Resveratrol Tetramers: Superior DPP-IV Inhibition for Type 2 Diabetes Research

In a direct head-to-head comparison of purified compounds, (-)-vitisin B demonstrated the most potent inhibition of porcine kidney dipeptidyl peptidase-IV (DPP-IV) among the tested resveratrol tetramers [1]. The IC50 of 15.3 µM for (-)-vitisin B was 5.9-fold lower (i.e., more potent) than that of (+)-vitisin A (90.75 µM) and 26.2-fold lower than (+)-hopeaphenol (401 µM). While the clinical reference agent sitagliptin (IC50 = 47.35 nM) was considerably more potent, (-)-vitisin B exhibited mixed noncompetitive inhibition, a mechanism that offers a distinct binding mode from the competitive inhibition of sitagliptin [1].

DPP-IV inhibition Type 2 Diabetes Incretin modulation

Vitisin B vs. In-Class Tetramers: Highest Potency Against α-Glucosidase for Postprandial Glucose Control

(-)-Vitisin B was identified as the most effective α-glucosidase inhibitor among the isolated resveratrol tetramers from the same source plant, with an IC50 of 1.02 µM [1]. This represents a 1.2-fold improvement over (+)-vitisin A (IC50 = 1.22 µM) and a dramatic 17.9-fold increase in potency compared to (+)-hopeaphenol (IC50 = 18.30 µM). The superiority of both vitisin B and A is underscored when compared to the standard clinical drug acarbose (IC50 = 6.39 mM), against which they are over 6000-fold more potent [1].

α-Glucosidase inhibition Postprandial hyperglycemia Antidiabetic natural products

Vitisin B Demonstrates 1.8-Fold Greater HMG-CoA Reductase Inhibition than Vitisin A

In an activity-guided fractionation of Vitis vinifera bark, both vitisin A and vitisin B were isolated and tested for their inhibitory effect on 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [1]. Vitisin B showed a superior inhibitory capacity with an IC50 of 23.9 µM, compared to 42.1 µM for vitisin A. This quantitative difference indicates that the specific cyclization pattern of the tetrameric scaffold in vitisin B is more favorable for binding to the reductase's active site.

HMG-CoA reductase Cholesterol lowering Cardiovascular pharmacology

Vitisin B Markedly Inhibits Human SIRT1, Unlike Inactive Dimers ε-Viniferin and Pallidol

A foundational structure-activity relationship study revealed a stereochemical threshold for SIRT1 modulation among resveratrol oligomers [1]. Critically, all tested resveratrol tetramers—including (+)-vitisin A, (-)-vitisin B, (+)-hopeaphenol, (-)-hopeaphenol, and (-)-isohopeaphenol—markedly inhibited purified human SIRT1 enzyme activity. In striking contrast, the dimeric compounds (+)-ε-viniferin and pallidol exhibited no effect on SIRT1 activity [1]. This distinction demonstrates that the tetrameric architecture is a non-negotiable pharmacophore for SIRT1 inhibition, eliminating dimers as functional substitutes for Vitisin B in this context.

SIRT1 inhibition Epigenetics Cancer longevity pathways

Exceptional Antiviral Potency: Vitisin B Inhibits HCV NS3 Helicase with a 3 nM IC50

Vitisin B was identified as one of the most potent natural-product inhibitors of the hepatitis C virus (HCV) NS3 helicase, a critical enzyme for viral replication [1]. It exhibited an IC50 of 3 nM against the purified NS3 helicase and an EC50 of 6 nM against HCV replication in a cellular system. This potency is accompanied by a favorable therapeutic window, with a cytotoxicity CC50 > 10 µM (selectivity index > 1666) [1]. Unlike other stilbenoids evaluated in the same antiviral study, Vitisin B showed a unique mechanism of action through direct binding to the helicase and a preferred liver tissue distribution after intraperitoneal injection in rats [1].

HCV helicase inhibitor Antiviral drug discovery Direct-acting antivirals

Unique Anti-Migratory Mechanism Without Antiproliferative Activity in Vascular Smooth Muscle Cells

In a specially designed functional assay using cultured vascular smooth muscle cells (VSMCs), Vitisin B demonstrated a paradoxical cellular effect: it potently inhibited both basal and PDGF-induced VSMC migration, while simultaneously enhancing cell cycle progression and proliferation [1]. This is in direct contrast to many anti-migratory agents that also suppress proliferation. The anti-migratory mechanism was traced to a direct inhibition of PDGF signaling, independent of PDGF receptor binding, and was accompanied by enhanced cell-matrix adhesiveness [1]. No comparable profile has been reported for monomeric resveratrol or dimeric ε-viniferin, which typically exhibit anti-proliferative effects in similar contexts [2].

Vascular smooth muscle migration PDGF signaling Atherosclerosis

Recommended Application Scenarios for Vitisin B (CAS 184362-10-5) Based on Quantitative Evidence


Lead Optimization for α-Glucosidase and DPP-IV Dual Inhibitors in Diabetes Research

Vitisin B is the top candidate for designing dual-target antidiabetic agents. With an α-glucosidase IC50 of 1.02 µM (17.9-fold better than hopeaphenol) and a DPP-IV IC50 of 15.3 µM (5.9-fold better than vitisin A), it provides a superior starting potency for developing a single agent that addresses both postprandial hyperglycemia and incretin degradation [1]. The mixed noncompetitive inhibition mechanism against both enzymes further allows for rational drug design without competition with endogenous substrates.

Discovery of SIRT1-Targeting Epigenetic Modulators in Oncology

As a potent SIRT1 inhibitor, Vitisin B is specifically relevant for cancer research programs targeting epigenetic pathways [1]. Its tetrameric structure is a prerequisite for activity, as dimers like ε-viniferin are completely inactive. Vitisin B should be prioritized over hopeaphenol when a balance between SIRT1 inhibition and other off-target effects (like potent DPP-IV inhibition) is desired, allowing the investigation of multi-target anticancer mechanisms.

Antiviral Drug Discovery Targeting Viral Helicases

The exceptionally potent inhibition of HCV NS3 helicase (IC50 = 3 nM) and antiviral activity (EC50 = 6 nM) with a high selectivity index (>1666) positions Vitisin B as a prime natural product scaffold for developing novel direct-acting antivirals [1]. Its demonstrated liver-targeting pharmacokinetics justify its use in in vivo proof-of-concept studies for hepatitis C, and it can serve as a probe molecule for studying helicase-dependent viral replication mechanisms.

Investigating Cell Migration Pathways in Vascular Disease Models

For researchers studying the cellular biology of atherosclerosis, restenosis, or cancer metastasis, Vitisin B is a unique experimental tool because it decouples migration inhibition from proliferation suppression in VSMCs [1]. It should be selected when the aim is to study PDGF signaling and cell adhesion without triggering compensatory cell proliferation, an effect not achievable with resveratrol or other common stilbenoids.

Quote Request

Request a Quote for Vitisin B (vitis vinifera)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.